REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]2[c:5]([Cl:12])[cH:6][cH:7][n:8][c:9]2[cH:10][cH:11]1.[CH3:14][O:15][CH:16]1[CH2:17][CH2:18][NH:19][CH2:20][CH2:21]1.[CH3:22][CH2:23][N:24]([CH2:25][CH3:26])[CH2:27][CH3:28].[CH3:29][N:30]([CH3:31])[CH:32]=[O:33].[CH3:35][CH2:36][O:37][C:38](=[O:39])[CH3:40].[ClH:13].[OH2:34]>>[Br:1][c:2]1[cH:3][c:4]2[c:5]([N:19]3[CH2:18][CH2:17][CH:16]([O:15][CH3:14])[CH2:21][CH2:20]3)[cH:6][cH:7][n:8][c:9]2[cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ccnc2ccc(Br)cc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC1CCNCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O
|
Name
|
|
Type
|
product
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Smiles
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COC1CCN(c2ccnc3ccc(Br)cc23)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |